3,6-Difluoro-8-methoxyquinoline
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Overview
Description
3,6-Difluoro-8-methoxyquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and chemical stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-8-methoxyquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline ring. This can be achieved through the reaction of 3,6-difluoroquinoline with methoxy groups under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using fluorine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,6-Difluoro-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3,6-Difluoro-8-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities. Fluorinated quinolines are known to enhance the efficacy of drugs.
Industry: Utilized in the development of materials such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-8-methoxyquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of fluorine atoms enhances the binding affinity and specificity of the compound to its targets .
Comparison with Similar Compounds
- 3,7-Difluoro-6-methoxyquinoline
- 5,8-Difluoroquinoline
- 6-Methoxyquinoline
Comparison: 3,6-Difluoro-8-methoxyquinoline is unique due to the specific positioning of fluorine and methoxy groups on the quinoline ring. This configuration can influence its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Properties
Molecular Formula |
C10H7F2NO |
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Molecular Weight |
195.16 g/mol |
IUPAC Name |
3,6-difluoro-8-methoxyquinoline |
InChI |
InChI=1S/C10H7F2NO/c1-14-9-4-7(11)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3 |
InChI Key |
VKTAOMBVBHYYSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)C=C(C=N2)F |
Origin of Product |
United States |
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